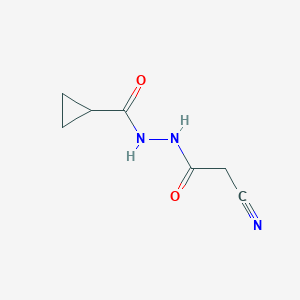
N'-(2-cyanoacetyl)cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes them highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclopropanecarbohydrazide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for N’-(2-cyanoacetyl)cyclopropanecarbohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvent-free conditions and high-throughput screening can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in the compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Examples include pyrazoles, pyridines, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its ability to form bioactive heterocycles, it is being explored for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetamide: A simpler analog that lacks the cyclopropane ring.
N-cyanoacetylhydrazine: Similar in structure but with different reactivity due to the absence of the cyclopropane ring.
Cyclopropanecarbohydrazide: Lacks the cyanoacetyl group, resulting in different chemical properties.
Uniqueness
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is unique due to the presence of both the cyclopropane ring and the cyanoacetyl group. This combination imparts distinct reactivity and makes it a valuable compound for the synthesis of complex heterocyclic structures .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
N'-(2-cyanoacetyl)cyclopropanecarbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-4-3-6(11)9-10-7(12)5-1-2-5/h5H,1-3H2,(H,9,11)(H,10,12) |
Clave InChI |
DZUQDABEZWPAKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B12483877.png)


![ethyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12483900.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12483901.png)
![4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)benzoic acid](/img/structure/B12483909.png)
![Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483921.png)
![3-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B12483924.png)
![N-(2-chloro-6-fluorobenzyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483926.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12483932.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12483937.png)
![5-{[(5-methylfuran-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483944.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12483965.png)
